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Compound of Interest

Compound Name:

2-[2-

(Dimethylamino)ethoxy]benzylami

ne

Cat. No.: B1582119 Get Quote

An Application Note and Protocol for the Synthesis of 2-[2-
(Dimethylamino)ethoxy]benzylamine

Introduction
2-[2-(Dimethylamino)ethoxy]benzylamine is an organic compound featuring a primary amine

and a tertiary amine, linked by an ether bridge to an aromatic ring. While its para-substituted

isomer, 4-[2-(Dimethylamino)ethoxy]benzylamine, is a well-documented key intermediate in the

synthesis of prokinetic pharmaceutical agents like Itopride, the ortho isomer represents a

valuable building block for the exploration of new chemical space in drug discovery and

materials science.[1][2] The unique spatial arrangement of the functional groups in the ortho

position allows for the development of novel ligands, catalysts, and molecular scaffolds with

distinct pharmacological and chemical properties.

This document provides a comprehensive, two-step experimental protocol for the synthesis of

2-[2-(Dimethylamino)ethoxy]benzylamine. The synthetic strategy is rooted in robust and

scalable chemical transformations:

Williamson Ether Synthesis: The phenolic hydroxyl group of 2-hydroxybenzonitrile

(salicylonitrile) is O-alkylated using 2-(dimethylamino)ethyl chloride. This classic SN2

reaction is highly efficient for forming the crucial ether linkage.[3]
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Nitrile Reduction: The cyano group of the resulting intermediate, 2-[2-

(Dimethylamino)ethoxy]benzonitrile, is chemically reduced to a primary amine using a

sodium borohydride system, a method that offers a safer alternative to high-pressure

catalytic hydrogenation.[4]

This guide is designed for researchers in organic chemistry, medicinal chemistry, and drug

development, providing detailed procedural steps, mechanistic rationale, safety protocols, and

data presentation to ensure reliable and safe execution.

Overall Reaction Scheme
The synthesis proceeds in two distinct stages, starting from commercially available 2-

hydroxybenzonitrile.

2-Hydroxybenzonitrile

2-[2-(Dimethylamino)ethoxy]benzonitrile

Step 1: KOH, Acetone, Reflux

+ 2-(Dimethylamino)ethyl chloride

2-[2-(Dimethylamino)ethoxy]benzylamine

Step 2: NaBH4, CuSO4·5H2O, Ethanol, Reflux

Click to download full resolution via product page

Figure 1: Overall two-step synthesis pathway.

Part A: Synthesis of 2-[2-
(Dimethylamino)ethoxy]benzonitrile
This initial step involves the formation of an ether bond via a Williamson ether synthesis. The

phenolic proton of 2-hydroxybenzonitrile is first removed by a strong base to form a nucleophilic

phenoxide, which then attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride.
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Mechanistic Rationale
Potassium hydroxide (KOH) is employed as a strong, cost-effective base to ensure the

complete deprotonation of the weakly acidic phenolic hydroxyl group of 2-hydroxybenzonitrile.

[5] The resulting potassium phenoxide is a potent nucleophile. Acetone is a suitable polar

aprotic solvent for this SN2 reaction, as it effectively dissolves the reactants while not

interfering with the nucleophile. The reaction is conducted under reflux to provide the

necessary activation energy and drive the reaction to completion in a reasonable timeframe.[3]

Materials and Reagents
Reagent M.W. ( g/mol ) Equivalents

Amount (for 10
mmol scale)

CAS No.

2-

Hydroxybenzonit

rile

119.12 1.0
1.19 g (10.0

mmol)
611-20-1

Potassium

Hydroxide

(KOH),

anhydrous

56.11 1.5
0.84 g (15.0

mmol)
1310-58-3

2-

(Dimethylamino)

ethyl chloride

hydrochloride

144.04 1.5
2.16 g (15.0

mmol)
4584-46-7

Acetone,

anhydrous
58.08 - 20 mL 67-64-1

Dichloromethane

(DCM)
84.93 -

~50 mL for

extraction
75-09-2

Anhydrous

Magnesium

Sulfate (MgSO₄)

120.37 - For drying 7487-88-9
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 2-hydroxybenzonitrile (1.19 g, 10.0 mmol) and anhydrous acetone (20

mL). Stir the mixture until the solid is fully dissolved.

Base Addition: Add anhydrous potassium hydroxide (0.84 g, 15.0 mmol) to the solution. The

mixture may become colored.

Initial Reflux: Heat the mixture to reflux and maintain for 1 hour to ensure complete formation

of the potassium phenoxide salt.[5]

Alkylating Agent Addition: After 1 hour, add 2-(dimethylamino)ethyl chloride hydrochloride

(2.16 g, 15.0 mmol) to the refluxing mixture. Note: The free base of the alkylating agent is

often generated in situ, or one may use the free base directly if available, adjusting

stoichiometry accordingly.

Reaction: Continue to stir the reaction mixture under reflux for 8-12 hours.[1]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a

suitable eluent system (e.g., Ethyl Acetate/Hexanes 1:1) until the starting material (2-

hydroxybenzonitrile) is consumed.

Work-up (Cooling & Filtration): Once complete, cool the reaction mixture to room

temperature. Filter the solid salts (KCl) using a Büchner funnel and wash the filter cake with

a small amount of acetone.

Work-up (Solvent Removal & Extraction): Combine the filtrates and remove the acetone

under reduced pressure using a rotary evaporator. Dissolve the resulting residue in

dichloromethane (30 mL) and transfer to a separatory funnel. Wash the organic layer with

water (2 x 20 mL) and then with brine (20 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude product, 2-[2-

(Dimethylamino)ethoxy]benzonitrile, typically as an oil. The product can be used in the next

step without further purification if TLC shows high purity.
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Part B: Synthesis of 2-[2-
(Dimethylamino)ethoxy]benzylamine
This second step reduces the nitrile functional group of the intermediate to a primary

benzylamine, yielding the final target compound.

Mechanistic Rationale
While catalytic hydrogenation with Raney Nickel is effective, it involves flammable catalysts and

high-pressure hydrogen gas, posing significant safety risks.[1] The chosen method, using

sodium borohydride (NaBH₄) in the presence of a copper(II) sulfate catalyst, is a safer and

more accessible alternative for laboratory-scale synthesis.[4] NaBH₄ is a mild reducing agent,

and its reactivity towards nitriles is significantly enhanced by the addition of a transition metal

salt. The precise mechanism involves the formation of copper boride or other reactive species

that facilitate the reduction of the nitrile to the amine.

Materials and Reagents
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Reagent M.W. ( g/mol ) Equivalents
Amount (for 8
mmol scale)

CAS No.

2-[2-

(Dimethylamino)

ethoxy]benzonitri

le

190.24 1.0
1.52 g (8.0

mmol)
N/A

Copper(II)

Sulfate

Pentahydrate

(CuSO₄·5H₂O)

249.68 0.09
0.18 g (0.72

mmol)
7758-99-8

Sodium

Borohydride

(NaBH₄)

37.83 4.4
1.33 g (35.2

mmol)
16940-66-2

Ethanol (EtOH),

200 proof
46.07 - 25 mL 64-17-5

Ethyl Acetate

(EtOAc)
88.11 -

~50 mL for

extraction
141-78-6

Anhydrous

Magnesium

Sulfate (MgSO₄)

120.37 - For drying 7487-88-9

Experimental Protocol
Reaction Setup: In a 100 mL round-bottom flask equipped with a stir bar and reflux

condenser, dissolve the crude 2-[2-(Dimethylamino)ethoxy]benzonitrile (1.52 g, assuming

~8.0 mmol yield from Part A) in ethanol (25 mL).

Catalyst Addition: Add copper(II) sulfate pentahydrate (0.18 g, 0.72 mmol) to the solution.

Stir for 5 minutes.

Reducing Agent Addition: Cool the flask in an ice-water bath. Slowly add sodium borohydride

(1.33 g, 35.2 mmol) in small portions over 20-30 minutes. Caution: Hydrogen gas evolution

will occur. Ensure adequate ventilation and perform this step away from ignition sources.
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Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux.

Stir under reflux for 20 hours.[4]

Monitoring: Monitor the disappearance of the nitrile intermediate by TLC.

Work-up (Quenching & Filtration): Cool the reaction to room temperature. Slowly add water

to quench any unreacted NaBH₄. Filter the mixture through a pad of Celite® to remove the

black precipitate (inorganic byproducts). Wash the Celite® pad with ethanol.

Work-up (Extraction): Combine the filtrates and concentrate under reduced pressure to

remove most of the ethanol. To the remaining aqueous residue, add ethyl acetate (30 mL)

and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over

anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification: The resulting crude oil can be purified by vacuum distillation or by column

chromatography on silica gel to yield the final product, 2-[2-
(Dimethylamino)ethoxy]benzylamine.

Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow diagram.

Safety and Handling
All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal

Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant

gloves, must be worn at all times.
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Substance CAS No. Primary Hazards

2-Hydroxybenzonitrile 611-20-1

Harmful if swallowed. May

cause an allergic skin reaction.

Causes serious eye damage.

[6][7]

2-(Dimethylamino)ethyl

chloride hydrochloride
4584-46-7

Toxic if swallowed or in contact

with skin. Suspected of

causing genetic defects.

Corrosive.[8][9][10]

Potassium Hydroxide (KOH) 1310-58-3
Corrosive. Causes severe skin

burns and eye damage.

Sodium Borohydride (NaBH₄) 16940-66-2

Flammable solid. Reacts with

water to produce flammable

hydrogen gas. Toxic if

swallowed. Causes severe

burns.

Copper(II) Sulfate (CuSO₄) 7758-99-8

Harmful if swallowed. Causes

serious eye irritation. Very toxic

to aquatic life.

Dichloromethane (DCM) 75-09-2
Skin and eye irritant.

Suspected of causing cancer.

Acetone / Ethanol 67-64-1 / 64-17-5

Highly flammable liquid and

vapor. Causes serious eye

irritation.

Handling Precautions:

KOH and NaBH₄: These are corrosive and moisture-sensitive. Handle quickly in a dry

environment.

2-(Dimethylamino)ethyl chloride HCl: This compound is toxic and mutagenic. Avoid inhalation

of dust and skin contact.[9]
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NaBH₄ Addition: The addition of sodium borohydride to ethanol will generate hydrogen gas.

This step must be performed with caution, away from any open flames or spark sources, and

with proper ventilation.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be

disposed of according to institutional and local environmental regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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